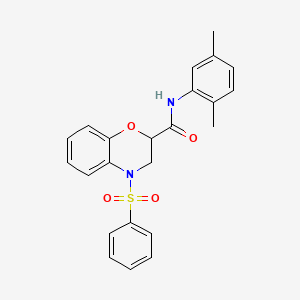![molecular formula C23H25N5O3S B11241425 2-({6-[2-(acetylamino)-3-methylphenyl]-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(2,3-dimethylphenyl)propanamide](/img/structure/B11241425.png)
2-({6-[2-(acetylamino)-3-methylphenyl]-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(2,3-dimethylphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-({6-[2-(acetylamino)-3-methylphenyl]-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(2,3-dimethylphenyl)propanamide is an organic compound with a complex structure that includes a triazine ring, acetylamino group, and sulfanyl linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-({6-[2-(acetylamino)-3-methylphenyl]-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(2,3-dimethylphenyl)propanamide typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring can be synthesized by reacting cyanuric chloride with appropriate amines under controlled conditions.
Introduction of the Acetylamino Group: The acetylamino group is introduced through acetylation reactions using acetic anhydride or acetyl chloride.
Attachment of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the triazine derivative with thiols or disulfides.
Final Coupling: The final step involves coupling the intermediate with N-(2,3-dimethylphenyl)propanamide under suitable conditions, often using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Catalysts and Solvents: Use of specific catalysts and solvents to enhance reaction rates and selectivity.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography to purify the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazine ring or the acetylamino group, leading to various reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the triazine ring and acetylamino group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Reagents like halides, amines, and alcohols under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazine derivatives, deacetylated products.
Substitution: Various substituted triazine and acetylamino derivatives.
科学的研究の応用
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with metals that can be used as catalysts.
Material Science: It can be used in the synthesis of polymers and advanced materials with specific properties.
Biology and Medicine
Drug Development: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Biological Probes: Used in the development of probes for studying biological processes.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its chemical reactivity.
Chemical Manufacturing: Intermediate in the synthesis of other complex organic compounds.
作用機序
The mechanism of action of 2-({6-[2-(acetylamino)-3-methylphenyl]-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(2,3-dimethylphenyl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The triazine ring and acetylamino group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. The sulfanyl linkage may also play a role in redox reactions, influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
- **2-({6-[2-(acetylamino)-3-methylphenyl]-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide
- **2-({6-[2-(acetylamino)-3-methylphenyl]-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(2,3-dimethylphenyl)butanamide
Uniqueness
Structural Complexity: The presence of both the triazine ring and sulfanyl linkage makes it unique compared to simpler analogs.
Reactivity: The combination of functional groups allows for diverse chemical reactions, making it versatile in various applications.
Biological Activity: The specific arrangement of functional groups can lead to unique interactions with biological targets, offering potential advantages in drug development.
特性
分子式 |
C23H25N5O3S |
|---|---|
分子量 |
451.5 g/mol |
IUPAC名 |
2-[[6-(2-acetamido-3-methylphenyl)-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]-N-(2,3-dimethylphenyl)propanamide |
InChI |
InChI=1S/C23H25N5O3S/c1-12-8-7-11-18(14(12)3)25-21(30)15(4)32-23-26-22(31)20(27-28-23)17-10-6-9-13(2)19(17)24-16(5)29/h6-11,15H,1-5H3,(H,24,29)(H,25,30)(H,26,28,31) |
InChIキー |
ZBEHHAGZWPEURT-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)NC(=O)C(C)SC2=NN=C(C(=O)N2)C3=CC=CC(=C3NC(=O)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1'-[3,6-bis(4-methylphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone](/img/structure/B11241346.png)
![N-(3,5-Difluorophenyl)-2-{[4-methyl-6-(piperidine-1-sulfonyl)quinolin-2-YL]sulfanyl}acetamide](/img/structure/B11241358.png)
![6-methyl-N-(4-methylphenyl)-2-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B11241361.png)
![1,1'-[6-(4-cyclohexylphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone](/img/structure/B11241370.png)
-yl)methanone](/img/structure/B11241376.png)
![2-methyl-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-2,3-dihydro-1-benzofuran-5-carboxamide](/img/structure/B11241385.png)

![2-[4-(2-chloro-6-fluorobenzoyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B11241391.png)
![1-(4-{4-[(4-Methoxyphenyl)amino]-6-methylpyrimidin-2-YL}piperazin-1-YL)pentan-1-one](/img/structure/B11241394.png)

![N-(5-chloro-2-methylphenyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B11241410.png)
![1-[6-(3,4-Dimethoxyphenyl)-3-phenyl-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]propan-1-one](/img/structure/B11241415.png)
![2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-[2-(pyridin-4-yl)ethyl]acetamide](/img/structure/B11241422.png)
![6-(benzylthio)-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11241428.png)
